N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic organic compound classified as a pyridazinone derivative. Pyridazinones are a significant class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group. This compound exhibits potential biological activities, particularly in the context of therapeutic applications, due to its unique structural features and functional groups.
The synthesis of N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide typically involves several key steps:
The molecular formula for N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is with a molecular weight of approximately 351.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N3O2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
| InChI | InChI=1S/C20H18N3O2 |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide can participate in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is likely multifaceted, depending on its specific biological targets:
Such mechanisms underline its potential therapeutic applications in various diseases.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Variable (dependent on solvent) |
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide has potential applications in several scientific fields:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3